molecular formula C8H11ClNOP B8390406 (4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE

(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE

Cat. No.: B8390406
M. Wt: 203.60 g/mol
InChI Key: RTWCQPPJGDFVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the second position and a dimethylphosphoryl group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-nitroaniline with dimethylphosphoryl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions

(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce aminophosphoryl compounds .

Scientific Research Applications

(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE is unique due to the presence of both chloro and dimethylphosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .

Properties

Molecular Formula

C8H11ClNOP

Molecular Weight

203.60 g/mol

IUPAC Name

2-chloro-4-dimethylphosphorylaniline

InChI

InChI=1S/C8H11ClNOP/c1-12(2,11)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3

InChI Key

RTWCQPPJGDFVSO-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC(=C(C=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-iodoaniline (0.507 g, 2.00 mmol) in 8 mL DMF was added dimethylphosphine oxide (0.171 g, 2.20 mmol), palladium acetate (22.4 mg, 0.0100 mmol), XANTPHOS (69.4 mg, 0.120 mmol), and potassium phosphate (0.467 g, 2.20 mmol). The mixture was purged with nitrogen, and subjected to microwaves at 150° C. for 20 minutes. The reaction mixture was concentrated and purified by silica gel chromatography (0-20% 7N ammonia in methanol:dichloromethane) to afford the desired product (0.340 g, 83% yield).
Quantity
0.507 g
Type
reactant
Reaction Step One
Quantity
0.171 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0.467 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
22.4 mg
Type
catalyst
Reaction Step One
Quantity
69.4 mg
Type
catalyst
Reaction Step One
Yield
83%

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